Grossman's sealer

Catalog No.
S1537749
CAS No.
133654-05-4
M.F
H2SO4
H2O4S
M. Wt
98.08 g/mol
Availability
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* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Grossman's sealer

CAS Number

133654-05-4

Product Name

Grossman's sealer

Molecular Formula

H2SO4
H2O4S

Molecular Weight

98.08 g/mol

InChI

InChI=1S/H2O4S/c1-5(2,3)4/h(H2,1,2,3,4)

InChI Key

QAOWNCQODCNURD-UHFFFAOYSA-N

SMILES

[OH2+]S(=O)(=O)[O-]

Solubility

Miscible (NIOSH, 2016)
Miscible with water, with generation of much heat, also with ethanol
Miscible with water and alcohol with the generation of much heat and with contraction in volume.
Solubility in water at 20 °C: miscible
Miscible

Synonyms

7K protein, carnation latent virus

Canonical SMILES

[H+].[H+].[O-]S(=O)(=O)[O-]

Description

The exact mass of the compound Polyglyceryl-3 caprate is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as miscible (niosh, 2016)miscible (niosh, 2016)miscible with water, with generation of much heat, also with ethanolmiscible with water and alcohol with the generation of much heat and with contraction in volume.solubility in water at 20 °c: misciblemiscible. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 248648. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Sulfur Compounds - Sulfur Acids - Sulfuric Acids - Supplementary Records. It belongs to the ontological category of sulfur oxoacid in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Cosmetics -> Emulsifying. However, this does not mean our product can be used or applied in the same or a similar way.

Grossman's sealer, scientifically known as polyglyceryl-3 caprate, is an ester derived from capric fatty acid and polyglycerol, specifically containing three glyceryl units. This compound is recognized for its versatility and is predominantly utilized within the cosmetics and personal care sectors due to its multifunctional properties. Grossman's sealer is characterized as a biodegradable, water-soluble surfactant that enhances the clarity and texture of final products. Its applications include formulations for shampoos, body washes, shower gels, and other personal care items, making it a staple in cosmetic chemistry.

The primary chemical reaction associated with Grossman's sealer is esterification, which occurs when glycerin reacts with capric acid. This process typically involves three molecules of glycerin reacting with one molecule of capric acid under acidic or basic conditions to produce polyglyceryl-3 caprate. The reaction can be summarized as follows:

Glycerin+Capric AcidPolyglyceryl 3 Caprate+Water\text{Glycerin}+\text{Capric Acid}\rightarrow \text{Polyglyceryl 3 Caprate}+\text{Water}

This reaction is crucial for forming the stable compound that exhibits excellent emulsifying properties, allowing for effective blending of oil and water in cosmetic formulations.

Grossman's sealer has demonstrated notable biological activity, particularly in its mild nature, which makes it suitable for sensitive skin types. Studies have shown that it possesses antimicrobial properties, effectively inhibiting various bacterial strains commonly found in dermatological contexts. For instance, research indicates that Grossman's sealer exhibits antimicrobial activity against several pathogens, including Escherichia coli and Streptococcus sobrinus, contributing to its efficacy in personal care products . Additionally, its gentle formulation helps minimize irritation while providing cleansing benefits.

The synthesis of Grossman's sealer primarily involves esterification. The typical procedure includes:

  • Reactants: Glycerin and capric acid are the main reactants.
  • Catalysis: The reaction is facilitated by either acidic or basic catalysts to promote ester bond formation.
  • Reaction Conditions: The reaction is conducted under controlled temperature and pressure to optimize yield.
  • Product Isolation: After completion, the product is purified to remove any unreacted starting materials or by-products.

This method not only ensures high purity but also allows for the production of a compound that meets the stringent requirements of cosmetic formulations.

Grossman's sealer finds extensive applications across various fields:

  • Cosmetics: Used as an emulsifier and surfactant in creams, lotions, shampoos, and body washes.
  • Pharmaceuticals: Its mild nature makes it suitable for formulations intended for sensitive skin.
  • Industrial Uses: Valued for its multifunctional properties in product formulation, enhancing texture and stability.

The compound's ability to improve product feel and performance has made it a preferred choice among formulators in the cosmetic industry.

Research into the interactions of Grossman's sealer with other compounds has highlighted its role as an effective emulsifier. Studies have shown that it can significantly enhance the stability of emulsions by reducing surface tension between oil and water phases. Furthermore, interaction studies involving nanoparticles, such as zinc oxide nanoparticles incorporated into Grossman's sealer formulations, indicate improved physicochemical properties like reduced setting time and enhanced dimensional stability . These findings underscore the compound's adaptability in various formulation contexts.

Grossman's sealer can be compared with several similar compounds known for their surfactant and emulsifying properties:

Compound NameKey FeaturesUnique Aspects
Polyglyceryl-3 caprylateEster of caprylic acid with polyglycerolSimilar surfactant properties but different fatty acid chain length
Glyceryl stearateEster of glycerin and stearic acidMore commonly used but less biodegradable than Grossman's sealer
Sorbitan stearateDerived from sorbitol and stearic acidOften used as an emulsifier but may contain PEGs
Cetearyl alcoholA mixture of cetyl and stearyl alcoholsProvides emollient properties but less effective as a surfactant

Grossman’s sealer stands out due to its PEG-free composition, biodegradability, and superior performance in enhancing skin feel and texture without causing irritation.

Physical Description

Sulfuric acid is a colorless oily liquid. It is soluble in water with release of heat. It is corrosive to metals and tissue. It will char wood and most other organic matter on contact, but is unlikely to cause a fire. Density 15 lb / gal. Long term exposure to low concentrations or short term exposure to high concentrations can result in adverse health effects from inhalation. It is used to make fertilizers and other chemicals, in petroleum refining, in iron and steel production, and for many other uses. Rate of onset: Immediate Persistence: Hours, days Odor threshold: Source/use/other hazard: Battery/dyes/paper/glue/metals industries; volcanic gas; toxic fumes when heated.
Sulfuric acid, spent appears as a black oily liquid. Corrosive to metals and tissue. Density 15 lb /gal.
DryPowder; GasVapor; GasVapor, Liquid; Liquid; PelletsLargeCrystals
Clear, colourless or slightly brown, very corrosive oily liquid
Solid
ODOURLESS COLOURLESS OILY HYGROSCOPIC LIQUID.
Colorless to dark-brown, oily, odorless liquid.
Colorless to dark-brown, oily, odorless liquid. [Note: Pure compound is a solid below 51°F. Often used in an aqueous solution.]

Color/Form

Colorless, oily liquid
Clear, colorless, oily liquid
Dense, oily liquid; colorless to dark brown depending on purity
Colorless to dark brown, oily liquid [Note: Pure compound is a solid below 51 degrees F. Often used in an aqueous solution]

XLogP3

-1.5

Boiling Point

554 °F at 760 mm Hg (EPA, 1998)
212 °F at 760 mm Hg (USCG, 1999)
337 °C
554°F

Vapor Density

3.4 (EPA, 1998) (Relative to Air)
3.4 (Air = 1)
Relative vapor density (air = 1): 3.4
3.4

Density

1.841 (EPA, 1998)
1.39 at 68 °F (USCG, 1999)
1.8302 g/cu cm
Relative density (water = 1): 1.8 (20 °C)
1.84 (96-98% acid)

LogP

log Kow = -2.20 (est)

Odor

Odorless

Melting Point

50.65 °F (EPA, 1998)
51 °F (NIOSH, 2016)
10.31 °C
10 °C
51°F

UNII

O40UQP6WCF

GHS Hazard Statements

H314: Causes severe skin burns and eye damage [Danger Skin corrosion/irritation]

Use and Manufacturing

IDENTIFICATION: Sulfuric acid is a dense, oily liquid that can be colorless to brown, depending on the purity. It can also exist as ice- or fiber-like crystals or as a gas. Sulfuric acid is also called battery acid. It is odorless with a strong acid taste. Sulfuric acid reacts violently with water, generating much heat. It is highly corrosive. USE: Sulfuric acid is an important commercial chemical used to make fertilizers, explosives, dyestuffs and other chemicals. It is used in petroleum refining, ore processing, paper manufacturing, battery manufacturing, leather industries, printing and jewelry making. In some countries it is used in agriculture, as a desiccant on potatoes, flax and bulbs. It is used as a sanitizer for food processing and dairy facilities. EXPOSURE: Workers that use sulfuric acid may breathe in mists or have direct skin contact. The general population may be exposed to sulfuric acid when breathing in ambient air or dermal contact with products containing sulfuric acid, such as the material that forms on car battery terminals or battery acid itself. Sulfuric acid is formed when some types of toilet bowl cleaners mix with water. One chemical released when cutting onions mixes with the water in the eye to form sulfuric acid which causes tearing. If sulfuric acid is released to the environment, it will be broken down gradually in air. Sulfuric acid released to air will also be in or on particles that eventually fall to the ground. Sulfuric acid contributes to the formation of acid rain. It is expected to be broken down by sunlight. Sulfuric acid is present in the air mainly from the hydrolysis of sulfur oxides produced by combustion, both natural and burning coal, oil and gas. It will not move into air from moist soil and water surfaces. It is expected to move easily through soil. Under certain conditions it will be broken down by microorganisms. Sulfuric acid exposed to air is rapidly taken up by water and produces white fumes. RISK: Sulfuric acid is very irritating and corrosive to the skin, eyes, respiratory track and gastrointestinal track. Ingestion of sulfuric acid can burn the mouth and throat, and erode the stomach; death can occur. Direct eye contact can result in blindness. High concentrations in air may make it difficult to breathe, especially for those with asthma or during strenuous exercise. Chronic lung disease (bronchitis, fibrosis, emphysema), reduced lung function, and tooth decay have been reported occurred following occupational exposure to sulfuric acid. Increased tumors in the respiratory tract (nasal passages, larynx, lung) have been associated with occupational exposure to sulfuric acid in various industries. These studies are limited by co-exposure to several other workplace chemicals and/or tobacco smoke; however, the large number of studies reporting tumors suggests that sulfuric acid is a carcinogen. Data on the potential for sulfuric acid to cause infertility, abortion, or birth defects in humans were not available. No evidence for increased abortion or birth defects were observed in laboratory animals that breathed moderate levels of sulfuric acid during pregnancy. Data on the potential for sulfuric acid to cause infertility in laboratory animals were not available. The International Agency for Research on Cancer and the U.S. National Toxicology Program 13th Report on Carcinogens determined that occupational exposure to strong inorganic mists containing sulfuric acid is carcinogenic to humans, based on sufficient evidence of carcinogenicity from studies in humans. The potential for sulfuric acid to cause cancer in humans has not been assessed by the U.S. EPA IRIS program. (SRC)

Therapeutic Uses

Dilute acid formerly in treatment of gastric hypoacidity. Concentrated acid formerly as a topical caustic.

Mechanism of Action

Sulfuric acid aerosol toxicity is dependent on the hydrogen ion content of the aerosol. One mechanism by which sulfuric acid may produce its toxicity is by changing extracellular and intracellular pH. There is evidence that pH plays a critical role in growth control and cell differentiation, and that disrupting the control of pH may lead to adverse effects ... A sufficiently low pH is genotoxic to some cell systems. Therefore, a significant change in pH produced by sulfuric acid exposure could potentially lead to cellular changes if hydrogen ions reached susceptible targets. A preliminary in vitro study that exposed a human tracheal epithelial cell line to sulfuric acid aerosols of 0.75, 1.4, or 3.28 um for 10 minutes revealed that intracellular pH decreased, and, that at equal mass concentrations, the change in pH was greater for the smaller particle sizes.
Mechanisms of sulfuric acid-induced pulmonary injury have been studied. Atropine was administered to 12 guinea pigs in order to inhibit reflex-mediated bronchoconstriction and the animals were exposed to 32.6 mg/cu m sulfuric acid aerosol (MMAD /mass median aerodynamic diameter/ 1.0 um, relative humidity 70-90%) for 4 hr ... Unlike guinea pigs who were exposed to sulfuric acid without atropine pre-treatment, the atropine-treated animals had no signs of pulmonary injury, such as epithelial desquamation. It was concluded that pulmonary injury following sulfuric acid exposure may be due in part to mechanical forces generated during reflex-mediated bronchoconstriction.
The genotoxic effects of significantly lowered pH may contribute to the ability of sulfuric acid to produce respiratory tract tumors. It has also been postulated that sulfuric acid may promote carcinogenesis by inducing chronic tissue irritation ... Chronic inflammation results in the release of free radicals which have a genotoxic action. In addition, chronic inflammation may increase susceptibility to infection which may contribute to a carcinogenic response. However, the mechanism of carcinogenesis remains to be proven.
The effects of sulfuric acid are the result of the H+ ion (local deposition of H+, pH change) rather than an effect of the sulfate ion. Sulfuric acid per se is not expected to be absorbed or distributed throughout the body. The acid will rapidly dissociate and the anion will enter the body electrolyte pool, and will not play a specific toxicological role.

Vapor Pressure

1 mm Hg at 294.8 °F (EPA, 1998)
0.001 mm Hg (NIOSH, 2016)
5.93X10-5 mm Hg at 25 °C /from experimentally-derived coefficients/
Vapor pressure, Pa at 20 °C:
0.001 mmHg

Pictograms

Corrosive

Impurities

Non-volatiles, 0.02-0.03 ppm; SO2, 40-80 ppm; iron, 50-100 ppm; nitrate, 5-20 ppm /technical grade, industry type, 66 deg Baume'/
Iron, arsenic, sulfur dioxide, nitrogen compounds, chloride, and fluoride.

Other CAS

7664-93-9
12772-98-4
14808-79-8

Use Classification

Cosmetics -> Emulsifying

Dates

Modify: 2024-02-18

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